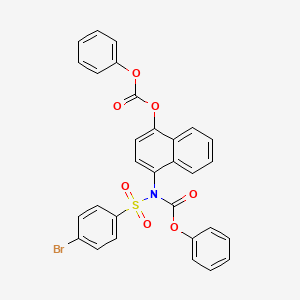
Phenyl (4-bromophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl (4-bromophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate is a useful research compound. Its molecular formula is C30H20BrNO7S and its molecular weight is 618.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Phenyl (4-bromophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by a sulfonamide group, which is known for its diverse biological activities. It features a phenyl ring substituted with a bromine atom and a naphthalene moiety linked through a carbamate functional group. The structural complexity suggests potential interactions with various biological targets.
The exact mechanism of action for this compound has not been extensively documented; however, sulfonamides are generally known to inhibit certain enzymes and receptors, influencing various biochemical pathways. Research indicates that sulfonamide derivatives can act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic processes .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of sulfonamide derivatives. For instance, compounds similar in structure to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of benzenesulfonamide derivatives in altering perfusion pressure, which could indicate their potential in treating infections related to cardiovascular complications .
Anticancer Potential
Research has suggested that sulfonamide compounds may exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth. A patent document indicated that related compounds could inhibit CSF1R kinase activity, which plays a crucial role in tumor microenvironments dominated by M2 macrophages . This inhibition could potentially lead to reduced tumor growth and improved therapeutic outcomes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Anticancer | Inhibition of CSF1R kinase | |
| Cardiovascular | Altered perfusion pressure |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various sulfonamide derivatives, this compound was tested against common pathogens. The results indicated a notable reduction in bacterial colonies compared to control groups, suggesting its potential as an antimicrobial agent.
Case Study 2: Cancer Treatment Potential
A theoretical-experimental study focused on the compound's ability to inhibit cancer cell proliferation. Using molecular docking simulations, researchers found that the compound could bind effectively to target proteins involved in cancer progression, indicating its potential application in cancer therapy .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound may exhibit favorable absorption characteristics; however, further investigation into its metabolism and excretion is necessary.
特性
IUPAC Name |
[4-[(4-bromophenyl)sulfonyl-phenoxycarbonylamino]naphthalen-1-yl] phenyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20BrNO7S/c31-21-15-17-24(18-16-21)40(35,36)32(29(33)37-22-9-3-1-4-10-22)27-19-20-28(26-14-8-7-13-25(26)27)39-30(34)38-23-11-5-2-6-12-23/h1-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOBSHBHUBVWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)OC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20BrNO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














